molecular formula C12H16N2O2 B14877836 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid

Cat. No.: B14877836
M. Wt: 220.27 g/mol
InChI Key: RCTODLJIBZBJSX-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in organic synthesis and pharmaceutical chemistry . The unique structure of this compound makes it a valuable scaffold for the development of various derivatives with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like palladium on carbon or Raney nickel.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Scientific Research Applications

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The compound’s unique structure allows it to bind to active sites with high affinity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is unique due to its specific fused ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)8-4-3-7-14-10-6-2-1-5-9(10)13-11(8)14/h8H,1-7H2,(H,15,16)

InChI Key

RCTODLJIBZBJSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C3N2CCCC3C(=O)O

Origin of Product

United States

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